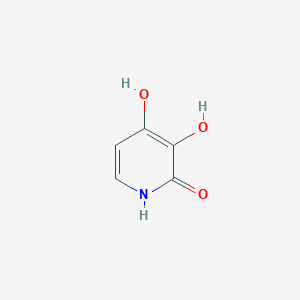
2,3,4-Pyridinetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2,3,4-Pyridinetriol can be synthesized through several methods. One common approach involves the hydroxylation of pyridine derivatives. For instance, the oxidation of 2,3,4-trihydroxypyridine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . Another method involves the cyclization of appropriate precursors, such as the reaction of 2,3,4-trihydroxybenzaldehyde with ammonia or amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
化学反応の分析
Types of Reactions
2,3,4-Pyridinetriol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroxypyridine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, quinones, and dihydroxypyridines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,3,4-Pyridinetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2,3,4-Pyridinetriol involves its interaction with various molecular targets. The hydroxyl groups allow it to participate in hydrogen bonding and redox reactions, which can influence biological pathways. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
類似化合物との比較
Similar Compounds
2,3,5-Pyridinetriol: Similar structure but with hydroxyl groups at the 2, 3, and 5 positions.
2,4,6-Pyridinetriol: Hydroxyl groups at the 2, 4, and 6 positions.
Pyridine: The parent compound without hydroxyl substitutions
Uniqueness
2,3,4-Pyridinetriol is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other pyridinetriols. This unique structure makes it particularly useful in applications requiring specific hydrogen bonding patterns and redox properties .
特性
CAS番号 |
5045-88-5 |
|---|---|
分子式 |
C5H5NO3 |
分子量 |
127.10 g/mol |
IUPAC名 |
3,4-dihydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NO3/c7-3-1-2-6-5(9)4(3)8/h1-2,8H,(H2,6,7,9) |
InChIキー |
KEGFZKKQEBALIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



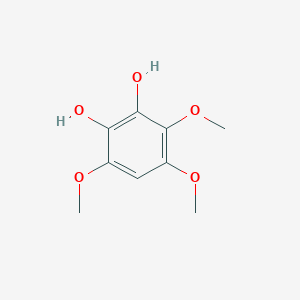
![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)
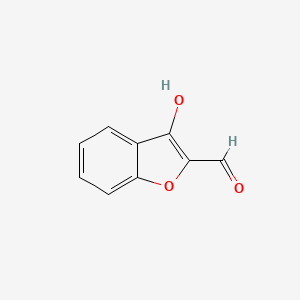
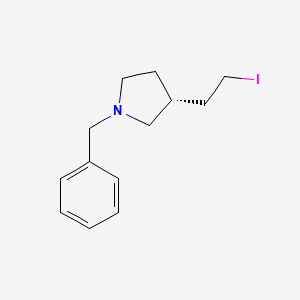
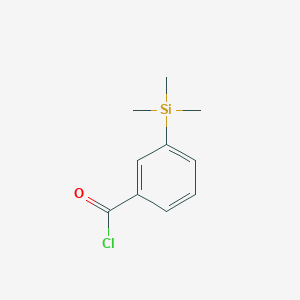
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
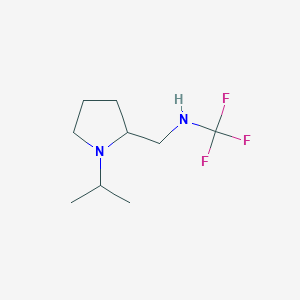
![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)

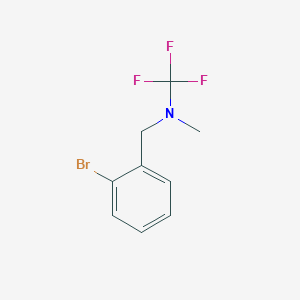
![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)

![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)
